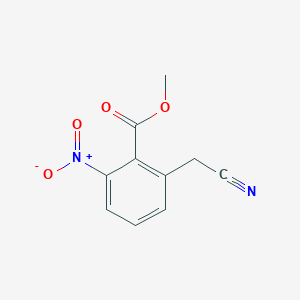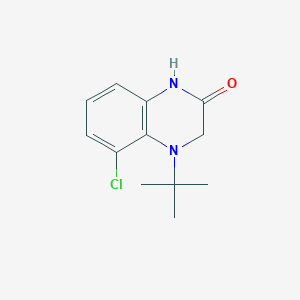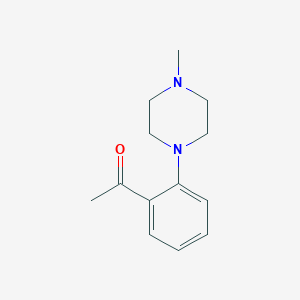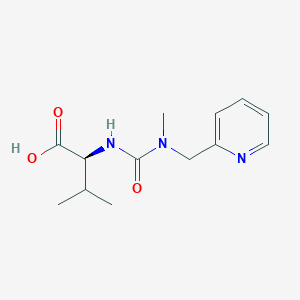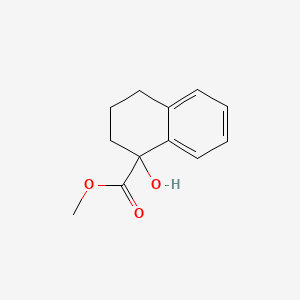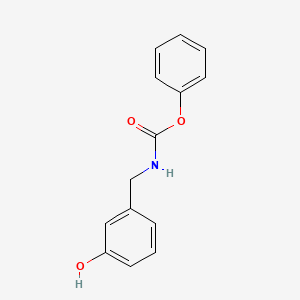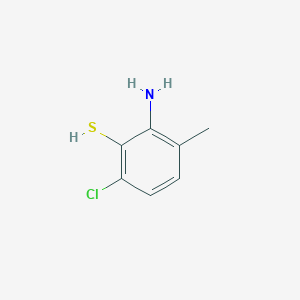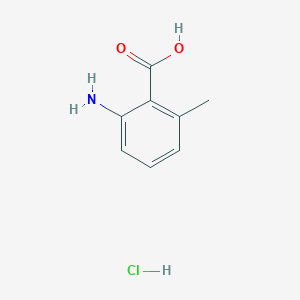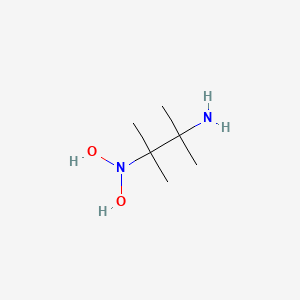
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) is an organic compound with the molecular formula C6H16N2O2. It is known for its unique structure, which includes two hydroxyl groups and two amino groups attached to a butane backbone. This compound is often used as an intermediate in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) can be synthesized through several methods. One common route involves the reaction of 2,3-dimethyl-2,3-dinitrobutane with reducing agents to form the desired product. The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the successful conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, influencing their activity and function. These interactions can affect various biochemical processes, making the compound useful in research and development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) include:
- 2,3-dimethyl-2,3-dihydroxybutane
- 2,3-dimethyl-2,3-diaminobutane
- 2,3-dimethyl-2,3-dinitrobutane
Uniqueness
What sets N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) apart from these similar compounds is the presence of both hydroxyl and amino groups, which provide unique reactivity and versatility in chemical reactions. This dual functionality makes it a valuable intermediate in various synthetic processes.
Properties
Molecular Formula |
C6H16N2O2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-N,3-N-dihydroxy-2,3-dimethylbutane-2,3-diamine |
InChI |
InChI=1S/C6H16N2O2/c1-5(2,7)6(3,4)8(9)10/h9-10H,7H2,1-4H3 |
InChI Key |
BVLVXLHSQNHWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)N(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indol-5-ol, 3-(1-azabicyclo[2.2.2]oct-3-yl)-](/img/structure/B8594506.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-4-nitropyridine](/img/structure/B8594518.png)
![2-Chloro-4-iodo-3-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8594523.png)
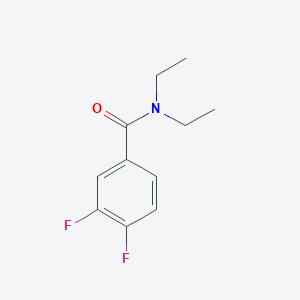
![2-(Furan-3-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B8594535.png)
